molecular formula C19H28ClN3O6S B4116876 Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate

Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate

Cat. No.: B4116876
M. Wt: 462.0 g/mol
InChI Key: XSXOFVWBDXKOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring, a phenoxy group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized through a nucleophilic aromatic substitution reaction where a phenol derivative reacts with a suitable electrophile.

    Introduction of the Sulfonamide Moiety: The sulfonamide group is introduced via a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.

    Final Coupling: The final step involves coupling the phenoxy group with the piperazine ring through an esterification reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the sulfonamide moiety, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({2-chloro-4-[(methylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate
  • Ethyl 4-({2-chloro-4-[(ethylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate
  • Ethyl 4-({2-chloro-4-[(propylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate

Uniqueness

Ethyl 4-({2-chloro-4-[(isobutylamino)sulfonyl]phenoxy}acetyl)-1-piperazinecarboxylate is unique due to the presence of the isobutylamino group, which may confer distinct steric and electronic properties compared to its analogs. This can result in different biological activities and chemical reactivities, making it a compound of particular interest in research and development.

Properties

IUPAC Name

ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O6S/c1-4-28-19(25)23-9-7-22(8-10-23)18(24)13-29-17-6-5-15(11-16(17)20)30(26,27)21-12-14(2)3/h5-6,11,14,21H,4,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXOFVWBDXKOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=C(C=C(C=C2)S(=O)(=O)NCC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[2-[2-chloro-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.